![molecular formula C7H5FN4 B1444847 2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine CAS No. 1248407-47-7](/img/structure/B1444847.png)
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine
Overview
Description
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is a compound that contains a 1,2,4-triazole ring. Compounds containing the 1,2,4-triazole ring are characterized by multidirectional biological activity . They have been proven to have significant antibacterial activity .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives has been reported in various studies. For instance, 1,2,4-triazole derivatives were synthesized by fluorination of a related compound with potassium fluoride . Another study reported the synthesis of 1,2,4-triazole derivatives including 1,3-diphenyl-2-(1H-1,2,4-triazol-1-yl)propan-1-ones .Molecular Structure Analysis
1,2,4-Triazole, a core structure in the compound, exists in two tautomeric forms A and B in which 1H-1,2,4-triazole (A) is more stable than 4H-1,2,4-triazole (B) . The 1,2,4-triazole ring acts as an important pharmacophore by interacting with biological receptors with high affinity due to its dipole character, hydrogen bonding capacity, rigidity, and solubility .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-triazole derivatives have been studied extensively. For example, 1,2,4-triazole derivatives have been synthesized based on a molecular hybridization approach . The reactions of 1,2,4-triazole with other compounds have also been reported .Physical And Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives depend on their specific structures. For instance, 1,2,4-triazole having molecular formula C2H3N3 acts as isosteres of amide, ester, and carboxylic acid .Scientific Research Applications
Synthesis of Antifungal Agents
2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine is used in the synthesis of antifungal agents, such as Voriconazole. This synthesis involves setting relative stereochemistry in the addition of a pyrimidine derivative to 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone, showing excellent diastereoselection (Butters et al., 2001).
Discovery and Synthesis of P2X7 Antagonists
This compound plays a role in the discovery and synthesis of P2X7 antagonists, used in treating mood disorders. A dipolar cycloaddition reaction involving this compound has been developed, leading to the discovery of a clinical candidate for phase I trials (Chrovian et al., 2018).
Development of Fluorophores
2-Fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine derivatives have been synthesized for developing novel fluorophores. These compounds exhibit fluorescence with green light in acetonitrile solutions, indicating potential applications in photophysical studies (Moseev et al., 2020).
Role in Organic Chemistry Reactions
It's also used in organic chemistry reactions like the formation of (pyridine-2-yl)-1H-1,2,3-triazoles through the reaction of N-fluoropyridinium fluoride with isonitriles and diazo compounds (Kiselyov, 2006).
Anticancer Research
In anticancer research, its derivatives have been explored for their antiproliferative activities against various human cancer cell lines, demonstrating its significance in medicinal chemistry (Wang et al., 2015).
Fluorescence Chemosensor Development
The compound is used in the development of fluorescence chemosensors for detecting ions like acetate and fluorine. This application is crucial in biological and environmental concerns (Wang et al., 2021).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions for research on 1,2,4-triazole derivatives are promising. The comprehensive compilation of work carried out in the last decade on 1,2,4-triazole nucleus will provide an inevitable scope for researchers for the advancement of novel potential drug candidates having better efficacy and selectivity .
properties
IUPAC Name |
2-fluoro-6-(1,2,4-triazol-1-yl)pyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5FN4/c8-6-2-1-3-7(11-6)12-5-9-4-10-12/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IUTHIGHRRBSDIS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)N2C=NC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5FN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-fluoro-6-(1H-1,2,4-triazol-1-yl)pyridine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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